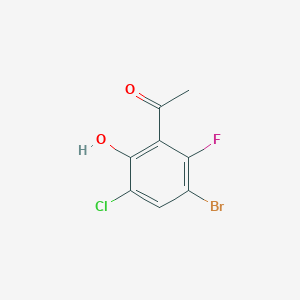
2-(Pyrrolidin-3-yloxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-3-yloxy)pyrazine is a heterocyclic compound that features both a pyrazine ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 2-(Pyrrolidin-3-yloxy)pyrazine can be achieved through several routes. One common method involves the reaction of pyrazine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions typically include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using catalysts or specific reaction environments .
Analyse Chemischer Reaktionen
2-(Pyrrolidin-3-yloxy)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or pyrrolidine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-3-yloxy)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development. It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Due to its biological activity, this compound is investigated for therapeutic applications, including as a potential treatment for various diseases.
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-3-yloxy)pyrazine involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2-(Pyrrolidin-3-yloxy)pyrazine can be compared to other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain both pyrrolidine and pyrazine rings but may have different substituents or structural variations. They exhibit similar biological activities but can differ in potency and specificity.
Pyrrolidinone derivatives: These compounds feature a pyrrolidinone ring instead of a pyrrolidine ring. They have diverse biological activities and are used in various medicinal applications.
Pyrrolizine derivatives: These compounds contain a fused pyrrolidine and pyrazine ring system.
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-pyrrolidin-3-yloxypyrazine |
InChI |
InChI=1S/C8H11N3O/c1-2-9-5-7(1)12-8-6-10-3-4-11-8/h3-4,6-7,9H,1-2,5H2 |
InChI-Schlüssel |
YCJYPCXJHWHZEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





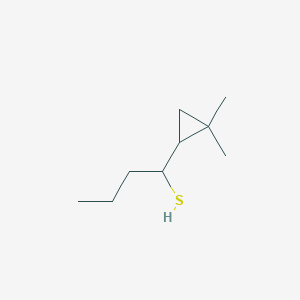
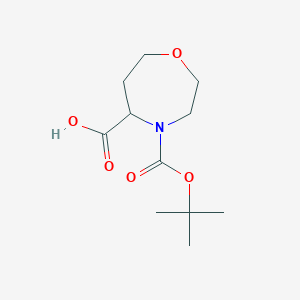
![tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13332564.png)

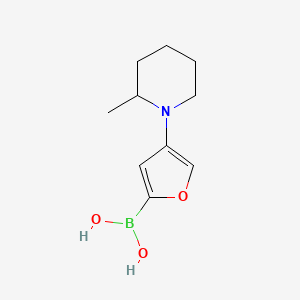
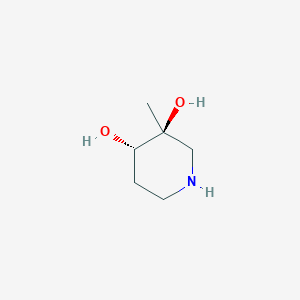

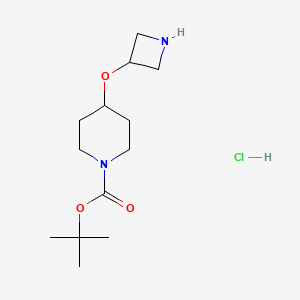
![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
![5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B13332607.png)
